5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of a pyrazole precursor followed by sulfonylation. One common method includes the reaction of 1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction parameters is optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: The iodine atom at the 5-position can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reactive intermediates.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Coupled Products: Formed by cross-coupling reactions with aryl or alkyl halides.
Scientific Research Applications
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Material Science: Utilized in the preparation of functionalized materials with specific properties for use in sensors, catalysts, or electronic devices.
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The iodine atom at the 5-position can facilitate cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the iodine atom at the 5-position, making it less versatile in coupling reactions.
5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and selectivity in certain reactions.
5-Iodo-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group at the 1-position instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of the iodine atom and the sulfonyl chloride group on the pyrazole ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. The presence of the iodine atom enhances its utility in cross-coupling reactions, while the sulfonyl chloride group allows for further functionalization through nucleophilic substitution .
Properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAADXPCNFUOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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